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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propan-1-ol

Cat. No.: B083760 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a publicly available, experimentally determined crystal

structure for 3-(2-Methoxyphenyl)propan-1-ol has not been deposited in crystallographic

databases or published in peer-reviewed literature. The following guide is therefore presented

as a comprehensive framework for the analysis of this compound, detailing the requisite

experimental protocols and data presentation formats that would be utilized should a crystal

structure be determined. The quantitative data herein is illustrative, based on typical values for

similar organic compounds, and should not be considered as experimentally verified data for 3-
(2-Methoxyphenyl)propan-1-ol.

Introduction
3-(2-Methoxyphenyl)propan-1-ol is a substituted aromatic alcohol with potential applications

in medicinal chemistry and materials science. A thorough understanding of its three-

dimensional structure is paramount for elucidating its structure-activity relationships, guiding

synthetic modifications, and predicting its physicochemical properties. Single-crystal X-ray

diffraction is the definitive method for determining the precise atomic arrangement in a

crystalline solid. This guide outlines the comprehensive analytical workflow for the

characterization of 3-(2-Methoxyphenyl)propan-1-ol, with a primary focus on its hypothetical

crystal structure analysis.
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A summary of the known and predicted properties of 3-(2-Methoxyphenyl)propan-1-ol is
presented below.

Property Value Source

Molecular Formula C₁₀H₁₄O₂ PubChem

Molecular Weight 166.22 g/mol PubChem

CAS Number 10493-37-5 ChemicalBook[1]

Boiling Point 271.2 °C Biosynth[2]

XlogP (predicted) 2.3 PubChemLite[3]

Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of 3-(2-Methoxyphenyl)propan-1-ol would require

the following detailed experimental protocol.[4]

Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction studies. A

common method for growing crystals of small organic molecules is slow evaporation from a

suitable solvent.

Solvent Selection: The compound's solubility should be tested in a range of solvents (e.g.,

hexane, ethyl acetate, methanol, acetone). A solvent in which the compound is moderately

soluble is ideal.

Solution Preparation: Prepare a nearly saturated solution of 3-(2-Methoxyphenyl)propan-1-
ol in the chosen solvent at room temperature.

Crystallization: The solution is filtered into a clean vial, which is then loosely covered to allow

for slow evaporation of the solvent over several days to weeks in a vibration-free

environment.

Data Collection:
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head.

Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a

suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) to

minimize thermal vibrations. A series of diffraction images are collected as the crystal is

rotated through a range of angles.

Structure Solution and Refinement:

Data Reduction: The collected diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to obtain an initial model of the atomic positions.

Structure Refinement: The initial model is refined against the experimental data using full-

matrix least-squares methods. This process involves refining atomic positions, anisotropic

displacement parameters, and occupancies. Hydrogen atoms are typically located from the

difference Fourier map and refined with appropriate constraints.

The workflow for this process is illustrated in the diagram below.

Crystal Growth X-ray Diffraction Structure Analysis

Synthesis of
3-(2-Methoxyphenyl)propan-1-ol Purification Single Crystal Growth Crystal Mounting Data Collection Data Processing Structure Solution Structure Refinement Structure Validation Final_Structure

Click to download full resolution via product page

Diagram 1: Experimental workflow for single-crystal X-ray diffraction.
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To complement the diffraction data and confirm the chemical identity of the bulk material, the

following spectroscopic analyses would be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR: Acquire the proton NMR spectrum to determine the number of unique proton

environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative

number of protons).

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon

environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can

be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr

pellet, or a thin film.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Analysis: The presence of characteristic absorption bands for functional groups such as O-H

(alcohol), C-O (ether), aromatic C-H, and the benzene ring substitution pattern are analyzed.

For ortho-substituted benzene rings, a characteristic C-H wagging peak is expected between

770 and 735 cm⁻¹.[2]

Hypothetical Crystal Structure Data
The following table presents a hypothetical set of crystallographic data for 3-(2-
Methoxyphenyl)propan-1-ol, based on typical values for small organic molecules.
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Parameter Hypothetical Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.123

b (Å) 5.432

c (Å) 18.765

α (°) 90

β (°) 98.45

γ (°) 90

Volume (Å³) 1020.5

Z 4

Density (calculated) (g/cm³) 1.082

Absorption Coefficient (mm⁻¹) 0.075

F(000) 360

Crystal Size (mm³) 0.25 x 0.20 x 0.15

Theta range for data collection (°) 2.5 to 28.0

Reflections collected 5678

Independent reflections 2345 [R(int) = 0.034]

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.123

R indices (all data) R1 = 0.058, wR2 = 0.135

Potential Biological Activity and Signaling Pathways
While the specific biological activity of 3-(2-Methoxyphenyl)propan-1-ol is not extensively

documented, related methoxyphenol compounds have been reported to possess antioxidant
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and antimicrobial properties.[5][6] For instance, some 2-methoxyphenols have been shown to

inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory pathways.[6] A

potential mechanism of action could involve the scavenging of reactive oxygen species (ROS)

or direct interaction with inflammatory signaling molecules.

The diagram below illustrates a simplified hypothetical signaling pathway that could be

modulated by a methoxyphenyl compound with anti-inflammatory properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

